molecular formula C9H12N2S B1585868 (2-Ethylphenyl)thiourea CAS No. 22265-77-6

(2-Ethylphenyl)thiourea

Cat. No.: B1585868
CAS No.: 22265-77-6
M. Wt: 180.27 g/mol
InChI Key: ISVJHJWDRDOAGH-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound this compound has the chemical formula C9H12N2S and is known for its diverse applications in organic synthesis and various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Ethylphenyl)thiourea can be synthesized through the reaction of 2-ethylphenylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

  • Dissolve 2-ethylphenylamine in an appropriate solvent such as ethanol.
  • Add carbon disulfide to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: (2-Ethylphenyl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The thiourea group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(2-Ethylphenyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and rubber vulcanization accelerators.

Comparison with Similar Compounds

    Phenylthiourea: Similar structure but lacks the ethyl group on the phenyl ring.

    Cyclohexylthiourea: Contains a cyclohexyl group instead of an ethyl group.

    Benzylthiourea: Features a benzyl group attached to the thiourea moiety.

Uniqueness: (2-Ethylphenyl)thiourea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s solubility, stability, and interaction with molecular targets compared to other thiourea derivatives.

Biological Activity

(2-Ethylphenyl)thiourea is a compound belonging to the thiourea class, known for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₁₃N₂S
  • Molecular Weight : 181.27 g/mol

The compound contains a thiourea functional group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. A study on various thiourea derivatives, including this compound, demonstrated their effectiveness against Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were assessed using turbidimetric kinetic methods.

CompoundMIC (μg/mL)Target Bacteria
This compound145E. coli ATCC 25922
Other derivatives135-200E. coli

The study found that the antibacterial activity varied with the length of alkyl chains in related compounds, indicating a structure-activity relationship where longer chains led to decreased activity due to membrane mimicry effects .

Anticancer Activity

This compound has also shown promising anticancer properties. Recent findings suggest that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Thioureas may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations.
  • IC₅₀ Values : Studies report IC₅₀ values ranging from 3 to 14 µM for different cancer cell lines, demonstrating significant cytotoxicity against breast, pancreatic, and prostate cancers .

Mutagenic and Carcinogenic Potential

While the beneficial effects of this compound are notable, it is essential to consider its potential mutagenic and carcinogenic properties. Ethylenethiourea, a closely related compound, has been shown to be mutagenic in certain strains of Salmonella and has induced tumors in animal studies at high doses . This raises concerns regarding the safety and long-term effects of thiourea derivatives in therapeutic applications.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the binding interactions of various thiourea derivatives with the enzyme enoyl ACP reductase (FabI) in E. coli, revealing insights into their mechanism of action and potential as antibacterial agents .
  • Anticancer Mechanisms : Research on phosphonate thioureas showed effective inhibition of cancer cell lines with IC₅₀ values as low as 1.50 µM for leukemia cells, highlighting their potential in cancer therapy .

Properties

IUPAC Name

(2-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-7-5-3-4-6-8(7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVJHJWDRDOAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374545
Record name (2-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22265-77-6
Record name (2-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethylphenyl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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